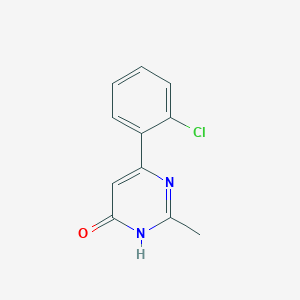

6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol

CAS No.: 1412955-24-8

Cat. No.: VC3178809

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1412955-24-8 |

|---|---|

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | 4-(2-chlorophenyl)-2-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) |

| Standard InChI Key | JHEDRIBFPJHWMQ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=O)N1)C2=CC=CC=C2Cl |

| Canonical SMILES | CC1=NC(=CC(=O)N1)C2=CC=CC=C2Cl |

Introduction

6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol is a chemical compound belonging to the class of pyrimidinols. It features a pyrimidin-4-ol core with a 2-chlorophenyl group attached to the 6th position and a methyl group at the 2nd position. Despite the lack of specific literature directly referencing this compound, its structure suggests potential biological activities similar to other pyrimidine derivatives, which have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Methods

While specific synthesis methods for 6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol are not detailed in the available literature, similar compounds are typically synthesized through nucleophilic substitution reactions involving benzyl chlorides and pyrimidine derivatives. The general steps might include:

-

Benzyl Chloride Reaction: The reaction starts with 2-chlorobenzyl chloride undergoing a nucleophilic substitution reaction with a suitable nucleophile.

-

Pyrimidinol Formation: The intermediate product is then reacted with a methylating agent to introduce the methyl group at the 2nd position of the pyrimidinol ring.

-

Purification: The final product is purified through recrystallization or other suitable purification techniques.

Biological Activities

Pyrimidine derivatives have been studied for various biological activities, including antimicrobial and anticancer effects. For instance, 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol, a similar compound, has shown antimicrobial properties against several bacterial strains. While specific data on 6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol is lacking, its structural similarity suggests potential biological activity.

Potential Applications

Given the biological activities of similar pyrimidine derivatives, 6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol could potentially be explored for:

-

Antimicrobial Agents: Its structural similarity to compounds with known antimicrobial activity suggests it might be effective against certain bacterial strains.

-

Anticancer Agents: Pyrimidine derivatives have been investigated for their anticancer properties, making this compound a potential candidate for further research.

Data Tables

Since specific data on 6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol is not available, we can refer to similar compounds for context. For example, 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol has shown the following antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 50 µg/mL |

| P. aeruginosa | 40 µg/mL |

| S. typhi | 30 µg/mL |

| K. pneumoniae | 45 µg/mL |

This table illustrates the potential antimicrobial efficacy of pyrimidine derivatives, which could inform future studies on 6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume